1,2-Ethanedisulfonic acid

Description

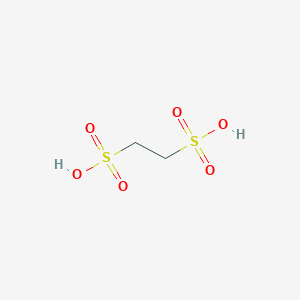

Structure

3D Structure

Properties

IUPAC Name |

ethane-1,2-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O6S2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H,3,4,5)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAXGSQYZLGZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149089 | |

| Record name | 1,2-Ethanedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110-04-3 | |

| Record name | 1,2-Ethanedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-ethanedisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-ETHANEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL69Y31QQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1,2-Ethanedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Ethanedisulfonic acid, also known as ethane-1,2-disulfonic acid, is a strong organic acid with applications in various chemical and pharmaceutical fields. This document provides a detailed overview of its core physical properties, presented in a clear and accessible format for technical professionals. It includes tabulated quantitative data, descriptions of experimental protocols for its synthesis, and a visual representation of its preparation and purification workflow.

Core Physical Properties

This compound is a diprotic sulfonic acid that is commercially available in both anhydrous and dihydrate forms.[1][2] Its physical characteristics are crucial for its handling, storage, and application in research and development.

General Properties

The compound typically appears as off-white to beige or greyish crystals or powder.[1][3][4] It is known to be hygroscopic and stable under normal temperature and pressure.[3][5]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound in both its anhydrous and dihydrate forms, compiled from various sources. It is important to note the variations in reported values, which may be attributable to different experimental conditions or purities of the samples.

| Property | Anhydrous this compound | This compound Dihydrate |

| Molecular Formula | C₂H₆O₆S₂ | C₂H₁₀O₈S₂ |

| Molecular Weight | 190.20 g/mol [6][7] | 226.21 g/mol |

| Melting Point | 172-174 °C[2][6][8], 147 °C[9], 109 °C[10][11] | 111-112 °C[2][6], 111.0-115.0 °C |

| Boiling Point | 394 °C[8], 420 °C[9] | Not available |

| Density | 1.82 g/cm³[9], 1.545 g/cm³ (estimate)[10][11] | Not available |

| pKa Values | pKa₁: -1.46, pKa₂: -2.06[1][2]; 0.71±0.50 (Predicted)[3][10] | Not available |

| Water Solubility | Very soluble[3][5][8][9] | Highly soluble[1] |

| Other Solubilities | Soluble in ether, ethanol, and dioxane.[6] | Soluble in polar organic solvents.[9] |

| Appearance | White crystalline powder.[3] | Off-white to beige crystals or powder.[1][4] |

Experimental Protocols: Synthesis and Purification

Synthesis of Disodium 1,2-Ethanedisulfonate

A common laboratory-scale synthesis involves the reaction of 1,2-dibromoethane with sodium sulfite.[6][12]

-

Reaction: 1,2-dibromoethane is treated with an aqueous solution of sodium sulfite.

-

Outcome: This reaction yields the disodium salt of this compound.[13][14]

Preparation of Free this compound

The free acid can be liberated from its disodium salt.[6]

-

Procedure: The disodium salt is first converted to the corresponding barium salt. Subsequently, the barium salt is treated with sulfuric acid, which results in the precipitation of barium sulfate and the formation of free this compound in solution.[6]

Purification by Crystallization

The dihydrate form of this compound can be purified through crystallization.

-

Methodology: The crude product is dissolved in hot acetic acid. The solution is then allowed to cool, promoting the formation of crystals. The addition of acetic anhydride can be used to remove any residual water, thereby improving the quality of the crystals.[1][6]

Visualization of Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound dihydrate.

Caption: Workflow for the synthesis and purification of this compound dihydrate.

References

- 1. Buy this compound Dihydrate | 5982-56-9 [smolecule.com]

- 2. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. This compound dihydrate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. CAS 110-04-3: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound [drugfuture.com]

- 7. This compound | C2H6O6S2 | CID 8032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(110-04-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. This compound CAS#: 110-04-3 [m.chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. This compound Dihydrate | 5982-56-9 | Benchchem [benchchem.com]

- 13. guidechem.com [guidechem.com]

- 14. This compound DISODIUM SALT synthesis - chemicalbook [chemicalbook.com]

Unraveling the Molecular Architecture of 1,2-Ethanedisulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure and bonding of 1,2-ethanedisulfonic acid, a compound of significant interest in pharmaceutical sciences and materials research. By presenting a comprehensive overview of its structural parameters, determined through single-crystal X-ray diffraction, this document aims to furnish researchers with the foundational knowledge required for its application in drug development and materials design.

Core Molecular Structure

This compound (C₂H₆O₆S₂) is characterized by a central ethane backbone with a sulfonic acid group (-SO₃H) attached to each carbon atom. The molecule is known to crystallize as a dihydrate, bis(oxonium) ethane-1,2-disulfonate ([H₃O]₂[C₂H₄(SO₃)₂]), where two hydronium ions are associated with the ethane-1,2-disulfonate dianion. This hydration plays a crucial role in stabilizing the crystal lattice through an extensive network of hydrogen bonds.

The ethane-1,2-disulfonate dianion in its crystalline forms typically possesses a center of inversion at the midpoint of the C-C bond. The sulfur atoms are tetrahedrally coordinated, bonded to a carbon atom, and three oxygen atoms. The geometry of the sulfonate group can be described as a distorted trigonal pyramid with the sulfur atom at the apex.

Below is a visualization of the molecular structure of this compound.

Quantitative Structural Data

The precise molecular geometry of the ethane-1,2-disulfonate dianion has been determined by single-crystal X-ray diffraction. The following tables summarize the key bond lengths and angles for two known polymorphs of its dihydrate.[1]

Table 1: Bond Lengths (Å)

| Bond | Polymorph II | Polymorph III |

| S1-O1 | 1.459(1) | 1.457(2) |

| S1-O2 | 1.463(1) | 1.460(2) |

| S1-O3 | 1.469(1) | 1.465(2) |

| S1-C1 | 1.782(1) | 1.785(2) |

| C1-C1' | 1.522(2) | 1.520(4) |

Table 2: Bond Angles (°)

| Angle | Polymorph II | Polymorph III |

| O1-S1-O2 | 112.91(7) | 113.45(11) |

| O1-S1-O3 | 111.48(7) | 111.31(11) |

| O2-S1-O3 | 112.37(7) | 112.00(12) |

| O1-S1-C1 | 106.51(6) | 107.23(6) |

| O2-S1-C1 | 105.82(6) | 105.82(6) |

| O3-S1-C1 | 107.23(6) | 106.51(6) |

| S1-C1-C1' | 112.8(1) | 112.9(2) |

Experimental Protocols

The structural data presented above were obtained through single-crystal X-ray diffraction. The following provides a generalized methodology representative of such an experiment.

Experimental Workflow: Single-Crystal X-ray Diffraction

1. Crystal Growth and Preparation: Single crystals of this compound dihydrate suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution. A well-formed, optically clear crystal is selected under a microscope and mounted on a goniometer head.

2. Data Collection: The mounted crystal is placed on a CCD area detector diffractometer. Data collection is performed at a low temperature (e.g., 173 K) to minimize thermal vibrations, using monochromatic X-rays, typically Molybdenum Kα radiation (λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated through various angles.

3. Data Processing and Structure Solution: The collected diffraction data are processed to yield a set of unique reflections with their intensities. The unit cell parameters are determined, and the crystal system and space group are assigned. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

4. Structure Refinement: The initial structural model is refined using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The final refined structure provides the precise bond lengths, bond angles, and other geometric parameters.

Bonding and Molecular Interactions

The bonding in this compound is characterized by covalent bonds within the ethane-1,2-disulfonate dianion. The sulfur-oxygen bonds in the sulfonate groups have significant double-bond character, and the negative charge is delocalized over the three oxygen atoms.

In the solid state, the dihydrate form is stabilized by a complex three-dimensional network of hydrogen bonds. The hydronium ions act as hydrogen-bond donors, while the oxygen atoms of the sulfonate groups and the water molecules themselves act as hydrogen-bond acceptors. This extensive hydrogen bonding network is a key determinant of the crystal packing and the overall stability of the solid-state structure.

References

An In-depth Technical Guide to the Synthesis and Purification of 1,2-Ethanedisulfonic Acid Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,2-ethanedisulfonic acid dihydrate, a compound of interest in pharmaceutical formulations and chemical synthesis. This document details various synthetic routes, purification protocols, and relevant quantitative data to support laboratory and developmental work.

Compound Data and Specifications

This compound dihydrate is a diprotic sulfonic acid that is highly soluble in water.[1] It is commercially available in various purity grades.

| Property | Value | Reference |

| Molecular Formula | C₂H₁₀O₈S₂ | [1][2] |

| Molecular Weight | 226.2 g/mol | [1][2] |

| Appearance | Off-white to beige crystals or powder | [1] |

| Melting Point | 109–113 °C (with decomposition at higher temperatures) | [3] |

| Purity (Titration with NaOH) | ≥97.5% | [4] |

| Water Content (Karl Fischer) | 14% to 19% | [4] |

| pKa₁ | -1.46 | [1] |

| pKa₂ | -2.06 | [1] |

Synthesis Methodologies

Several methods for the synthesis of this compound have been reported. The most common laboratory-scale preparations start from 1,2-dibromoethane or ethanolamine. Industrial production may favor the direct sulfonation of ethanol.[1]

Synthesis from 1,2-Dibromoethane and Sodium Sulfite

This is a classical and well-established method that proceeds in two main stages: first, the synthesis of the disodium salt of this compound, followed by the conversion to the free acid.[5]

Experimental Protocol:

Stage 1: Synthesis of Disodium 1,2-Ethanedisulfonate

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, combine 1,2-dibromoethane and a solution of sodium sulfite in water. A large excess of 1,2-dibromoethane is used to favor the formation of the disulfonic acid.[6]

-

Reaction Conditions: Heat the mixture to a temperature between 100 and 150°C and maintain vigorous stirring. The reaction is typically carried out for 4 to 6 hours.[1]

-

Work-up: After the reaction is complete, the excess 1,2-dibromoethane and alcohol (if used as a co-solvent) are removed by distillation.[6] The remaining aqueous solution is then evaporated to dryness to obtain a solid residue containing the desired sodium 1,2-ethanedisulfonate, along with sodium bromide and unreacted sodium sulfite.[6]

-

Purification of the Disodium Salt: The crude sodium 1,2-ethanedisulfonate is purified by extraction with boiling 95% ethanol. The salt crystallizes upon cooling.[6] A second crystallization from alcohol can be performed to achieve higher purity.[6]

Stage 2: Conversion to this compound Dihydrate

-

Formation of Barium Salt: The purified disodium salt is dissolved in water and treated with a stoichiometric amount of a soluble barium salt (e.g., barium chloride) to precipitate barium 1,2-ethanedisulfonate.

-

Liberation of the Free Acid: The barium salt is then carefully treated with a stoichiometric amount of sulfuric acid. This results in the precipitation of barium sulfate, leaving the free this compound in solution.[5]

-

Isolation of the Dihydrate: The precipitated barium sulfate is removed by filtration. The aqueous solution of this compound is then concentrated and subjected to crystallization to obtain the dihydrate form.

Synthesis from Ethanolamine and Sulfuric Acid

This alternative laboratory method involves the high-temperature reaction of ethanolamine with concentrated sulfuric acid.[1]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel capable of withstanding high temperatures and pressures, carefully add ethanolamine to an excess of concentrated sulfuric acid.

-

Reaction Conditions: Heat the mixture to a temperature range of 200 to 250°C for an extended period of 12 to 24 hours. The reaction requires elevated pressure to prevent the loss of volatile reactants.[1]

-

Reaction Mechanism: The proposed mechanism involves the initial deamination of ethanolamine to form a 1,2-ethanediol intermediate, which is then sulfonated by the excess sulfuric acid.[1]

-

Work-up and Purification: The work-up for this method is complex and requires careful neutralization and separation of the desired product from the large excess of sulfuric acid and byproducts. Purification is typically achieved through crystallization.

Industrial Synthesis: Ethanol Sulfonation with Sulfur Trioxide

The most common industrial route involves the direct sulfonation of ethanol with sulfur trioxide.[1]

Process Overview:

-

Reaction Conditions: The reaction is performed under carefully controlled temperature conditions, typically between 0 and 50°C, with optimal yields often achieved between 20 and 40°C.[1]

-

Reaction Mechanism: The reaction proceeds in two stages, with the initial formation of ethanesulfonic acid intermediates, followed by further sulfonation to yield the disulfonic acid.[1]

-

Purification: The crude product is then purified, often through crystallization, to obtain this compound dihydrate of the desired purity.

Purification: Recrystallization

Recrystallization is the primary method for purifying crude this compound dihydrate, taking advantage of its high solubility in polar solvents.[1]

Experimental Protocol: Recrystallization from Acetic Acid

-

Dissolution: Dissolve the crude this compound dihydrate in hot acetic acid at a temperature between 70 and 80°C. Acetic anhydride can be added to control the water content.[1]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Isolation: Collect the crystals by filtration.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Experimental Workflows and Diagrams

The synthesis and purification processes can be visualized as logical workflows.

Caption: Synthesis of this compound from 1,2-Dibromoethane.

Caption: Purification of this compound Dihydrate by Recrystallization.

References

- 1. Buy this compound Dihydrate | 5982-56-9 [smolecule.com]

- 2. This compound dihydrate | C2H10O8S2 | CID 57346009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Dihydrate | 5982-56-9 | Benchchem [benchchem.com]

- 4. This compound dihydrate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound [drugfuture.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Solubility of 1,2-Ethanedisulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-ethanedisulfonic acid in various organic solvents. Due to its highly polar nature, stemming from the presence of two sulfonic acid groups, this compound exhibits a range of solubilities in organic media, a critical consideration in its application in pharmaceutical sciences and chemical synthesis. This document compiles available qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing the solubility of this compound.

Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments from various sources provide valuable insights into its solubility profile. The following table summarizes these observations.

| Solvent | Solubility Description | Citation |

| Dioxane | Very Soluble | |

| Ethanol | Soluble | [1][2] |

| Diethyl Ether | Somewhat Soluble | |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [3] |

| Alcohol (general) | Practically Insoluble |

It is important to note that these are qualitative descriptions and the actual solubility can be influenced by factors such as temperature, the presence of impurities, and the anhydrous or dihydrate form of the acid.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

-

This compound (anhydrous or dihydrate, as required)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or a suitable quantitative analytical technique

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Equilibration: Place the container in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to achieve a clear separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid any change in solubility during sampling. Immediately filter the sample through a syringe filter that is compatible with the solvent to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC.

-

Calculation: Calculate the solubility of this compound in the organic solvent at the specified temperature, typically expressed in g/100 mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For drug development and process chemistry, it is highly recommended to perform quantitative solubility studies using the described experimental protocol to obtain precise data for specific solvent systems and conditions.

References

Spectroscopic Profile of 1,2-Ethanedisulfonic Acid: A Technical Guide

Introduction

1,2-Ethanedisulfonic acid (CAS No: 110-04-3 for the anhydrous form and 5982-56-9 for the dihydrate) is a strong organic acid containing two sulfonic acid groups.[1][2][3][4] It is a hygroscopic, water-soluble solid that finds applications in various chemical syntheses. This guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its molecular structure. Due to the presence of exchangeable acidic protons and its hygroscopic nature, deuterated water (D₂O) is a common solvent for NMR analysis of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a single signal corresponding to the four equivalent methylene protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | Singlet | 4H | -CH₂-CH₂- |

Note: The chemical shift of the methylene protons can be influenced by the solvent and concentration. The acidic sulfonic acid protons are typically not observed in D₂O due to rapid exchange with the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show a single resonance for the two equivalent methylene carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~50 - 55 | -CH₂-CH₂- |

Note: The exact chemical shift can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions characteristic of the sulfonic acid group and the hydrocarbon backbone.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (from sulfonic acid and water of hydration) |

| 3000 - 2800 | Medium | C-H stretch |

| 1250 - 1150 | Strong | Asymmetric S=O stretch |

| 1080 - 1020 | Strong | Symmetric S=O stretch |

| 700 - 600 | Medium | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structural features. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

The mass spectrum of anhydrous this compound (Molecular Weight: 190.20 g/mol ) is expected to show fragmentation due to the loss of sulfur-containing groups.[1][3][4]

| m/z | Proposed Fragment |

| 110 | [C₂H₅SO₂]⁺ or [C₂H₄SO₃]⁺ |

| 94 | [C₂H₅SO]⁺ |

| 81 | [HSO₃]⁺ |

| 65 | [HSO₂]⁺ |

| 48 | [SO]⁺ |

| 28 | [C₂H₄]⁺ |

Note: The molecular ion peak for this compound may be of low abundance or absent in EI-MS due to its instability.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

A sample of this compound dihydrate (10-20 mg) is dissolved in approximately 0.7 mL of deuterium oxide (D₂O). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual HDO signal.

ATR-FTIR Spectroscopy

A small amount of the solid this compound dihydrate is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis.

Mass Spectrometry (Electron Ionization)

A dilute solution of anhydrous this compound in a volatile organic solvent (e.g., methanol) is introduced into the mass spectrometer. The sample is vaporized and then ionized using a standard 70 eV electron beam in an electron ionization (EI) source.[5][6][7][8] The resulting ions are then analyzed by a mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C2H6O6S2 | CID 8032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound dihydrate | C2H10O8S2 | CID 57346009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. merckindex.rsc.org [merckindex.rsc.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Thermal Stability and Decomposition of 1,2-Ethanedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and decomposition of 1,2-ethanedisulfonic acid. The information is compiled from publicly available scientific literature and safety data sheets.

Introduction

This compound (CAS RN: 110-04-3), also known as ethanedisulphonic acid, is a strong organic acid that finds applications in various chemical processes. It is commercially available in both anhydrous and dihydrate forms (CAS RN: 5982-56-9). A thorough understanding of its thermal properties is crucial for safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide summarizes the available data on its thermal stability, decomposition products, and provides generalized experimental protocols for its analysis.

Physicochemical and Thermal Properties

This compound is stable at room temperature but undergoes decomposition at elevated temperatures.[1] The dihydrate form first loses its water of crystallization before the decomposition of the anhydrous acid.

Data Presentation

The following tables summarize the key quantitative data available for the thermal behavior of this compound and its dihydrate.

Table 1: Melting Point Data

| Form | Melting Point (°C) |

| Anhydrous | 172 - 174 |

| Dihydrate | 109 - 115 |

Table 2: Thermogravimetric Analysis (TGA) Data for this compound Dihydrate

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Description |

| Dehydration | 100 - 150 | ~15.9 (theoretical) | Loss of two water molecules |

Thermal Decomposition

Upon heating, this compound decomposes. The primary hazardous combustion products are oxides of carbon and sulfur.

Table 3: Known Thermal Decomposition Products

| Product | Chemical Formula |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO₂ |

| Sulfur Oxides | SOx (e.g., SO₂, SO₃) |

Source: Safety Data Sheets[2]

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not extensively published. The following are generalized methodologies based on standard practices for the analysis of organic acids.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an appropriate crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, the temperature of maximum rate of mass loss (from the derivative of the TGA curve), and the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as the temperature and enthalpy of decomposition of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty, hermetically sealed aluminum pan should be used as a reference.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 50 °C for the dihydrate, 120 °C for the anhydrous form).

-

Ramp up to a temperature beyond the decomposition range (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify and integrate the endothermic peaks corresponding to melting and decomposition to determine the peak temperatures and enthalpy changes.

Proposed Thermal Decomposition Pathway

While a definitive, experimentally verified mechanism for the thermal decomposition of this compound is not available in the literature, a logical pathway can be proposed based on the known decomposition products and the general chemistry of sulfonic acids.

The following diagram illustrates a simplified, logical workflow for the thermal analysis and a proposed high-level decomposition pathway.

Caption: Proposed workflow for the thermal analysis and decomposition of this compound.

Conclusion

The thermal stability of this compound is an important consideration for its industrial and research applications. The available data indicates that the dihydrate form loses its water of crystallization between 100 °C and 150 °C to form the anhydrous acid, which has a melting point of 172-174 °C. Further heating leads to decomposition, yielding carbon oxides and sulfur oxides. While precise, quantitative data on the decomposition kinetics and a detailed mechanistic understanding are currently lacking in the public domain, the information and generalized protocols provided in this guide serve as a valuable resource for professionals working with this compound. Further research, particularly using techniques like TGA-FTIR or Pyrolysis-GC-MS, would be beneficial to fully elucidate the decomposition mechanism and identify all volatile products.

References

An In-depth Technical Guide to the Acidity and pKa Values of 1,2-Ethanedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa values of 1,2-ethanedisulfonic acid. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are investigating this strong organic acid. This document delves into its dissociation constants, the experimental methods for their determination, and the logical processes of its synthesis and application.

Core Concepts: Acidity of this compound

This compound (C₂H₆O₆S₂) is a diprotic sulfonic acid, meaning it possesses two acidic protons on its two sulfonate groups.[1][2] This structure contributes to its character as a very strong acid.[2] The presence of the two highly electronegative sulfonyl groups (-SO₃H) on the ethane backbone leads to a significant inductive effect, which facilitates the ready donation of its protons in solution.[1]

pKa Values

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a diprotic acid like this compound, there are two pKa values, corresponding to the dissociation of the first and second protons.

Experimental data indicates that this compound is a very strong acid with the following pKa values:

-

pKa₁ = -1.46

-

pKa₂ = -2.06

These experimentally determined values underscore the compound's high degree of ionization in aqueous solutions.[2] It is important to note that some computational models predict a pKa value of 0.71 ± 0.50.[3] However, for strong acids, and particularly for sulfonic acids, predicted pKa values can be less accurate than those determined experimentally. The significant discrepancy between the experimental and predicted values highlights the importance of relying on empirical data for critical applications.

Quantitative Data Summary

For ease of comparison, the key quantitative data regarding the acidity of this compound are summarized in the table below.

| Parameter | Value | Source |

| pKa₁ (experimental) | -1.46 | [2] |

| pKa₂ (experimental) | -2.06 | [2] |

| pKa (predicted) | 0.71 ± 0.50 | [3] |

Experimental Protocols for pKa Determination

The determination of accurate pKa values for very strong acids like this compound requires specialized experimental techniques. Standard methods such as potentiometric titration and UV-Vis spectrophotometry can be adapted for this purpose.

Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values.[4][5] The procedure involves the gradual addition of a strong base to a solution of the acid and monitoring the corresponding change in pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH). The solution must be carbonate-free.

-

Accurately weigh a sample of high-purity this compound and dissolve it in deionized water to a known concentration (e.g., 0.01 M).

-

Calibrate a pH meter with standard buffer solutions at pH 4, 7, and 10.[4]

-

-

Titration Procedure:

-

Place a known volume of the this compound solution into a thermostatted titration vessel.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of NaOH added.

-

The pKa values can be determined from the pH at the half-equivalence points. However, for very strong acids where the initial pH is very low, the inflection points on the titration curve corresponding to the equivalence points are used.

-

The first and second derivatives of the titration curve can be plotted to accurately locate the equivalence points. The pKa values can then be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a sensitive method for determining pKa values, particularly for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Methodology:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with precisely known pH values that span the expected pKa range. Given the very low pKa values of this compound, this would involve using solutions of strong mineral acids (e.g., HCl) of varying concentrations.

-

Prepare a stock solution of this compound of known concentration.

-

-

Spectroscopic Measurement:

-

For each buffer solution, add a small, constant amount of the this compound stock solution.

-

Measure the UV-Vis absorbance spectrum of each solution over an appropriate wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths at which the absorbance changes significantly with pH.

-

Plot the absorbance at these selected wavelengths against the pH of the buffer solutions.

-

The resulting data can be fitted to the appropriate form of the Henderson-Hasselbalch equation to determine the pKa values. The pKa is the pH at which the concentrations of the acid and its conjugate base are equal, which corresponds to the midpoint of the absorbance change.

-

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from 1,2-dibromoethane.

Caption: Synthesis pathway of this compound.

Role as a Counterion in Drug Salt Formation

This compound is utilized in the pharmaceutical industry to form stable salts of basic active pharmaceutical ingredients (APIs). This process, known as salt formation, can improve the solubility and stability of the drug.

Caption: Workflow for drug salt formation using this compound.

References

The Discovery and History of 1,2-Ethanedisulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Ethanedisulfonic acid, a strong organic acid, has played a quiet yet significant role in the advancement of chemical synthesis and pharmaceutical sciences. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of this compound. It details the seminal work of early researchers, outlines key experimental protocols, and presents its physicochemical properties in a structured format. Furthermore, this guide explores its critical application in drug development as a counterion to form stable and soluble salt forms of active pharmaceutical ingredients, known as edisylates.

Introduction

This compound (IUPAC name: Ethane-1,2-disulfonic acid), also known as ethylenedisulfonic acid, is a diprotic sulfonic acid with the chemical formula C₂H₆O₆S₂.[1] It is a colorless, hygroscopic solid that is highly soluble in water.[2] Its strong acidic nature, with pKa values of -1.46 and -2.06, makes it a powerful acid.[1] The acid and its salts, particularly the disodium salt, have found applications in various fields, including organic synthesis and, most notably, in the pharmaceutical industry. In pharmaceutical formulations, this compound is used to form "edisylate" salts of drug molecules, which can enhance their stability, solubility, and overall bioavailability.[1][3]

Discovery and Historical Milestones

The history of this compound is rooted in the mid-20th century advancements in organic sulfur chemistry. The foundational work on the preparation of its disodium salt was published in 1945 by S. M. McElvain and his colleagues in the Journal of the American Chemical Society.[4] This pioneering research laid the groundwork for future synthesis and applications of this compound.

A significant step in its industrial application came in 1962 when H. Ohba and his collaborators, working for Fuji Photo Film Co., Ltd., were granted a U.S. Patent for a method of preparing this compound.[4] This patent signaled the growing commercial interest in this chemical and its derivatives.

Key Historical Timeline

-

1944: C. M. Suter reviews the preparation of sulfonic acids in "The Organic Chemistry of Sulfur," providing a broader context for the subsequent discovery.[4]

-

1945: S. M. McElvain, et al., publish the first detailed preparation of the disodium salt of this compound.[4]

-

1962: H. Ohba, et al., are awarded a U.S. patent for an industrial preparation method of this compound.[4]

-

1965: E. E. Gilbert's "Sulfonation and Related Reactions" further solidifies the understanding of the synthesis and properties of sulfonic acids, including this compound.[4]

Physicochemical Properties

This compound can exist in both anhydrous and dihydrate forms. The quantitative properties of both are summarized below for easy comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Anhydrous Form | Dihydrate Form | Reference(s) |

| CAS Registry Number | 110-04-3 | 5982-56-9 | [4] |

| Molecular Formula | C₂H₆O₆S₂ | C₂H₆O₆S₂·2H₂O | [4] |

| Molecular Weight | 190.20 g/mol | 226.23 g/mol | [4] |

| Melting Point | 172-174 °C | 111-112 °C | [1] |

| Appearance | White crystalline powder | Off-white to greyish-beige crystals | [5] |

| Solubility | Very soluble in dioxane, somewhat soluble in anhydrous ether | Highly soluble in water | [2][4] |

| pKa₁ | -2.06 | - | [1] |

| pKa₂ | -1.46 | - | [1] |

Table 2: Compositional Data of this compound and its Disodium Salt Dihydrate

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Carbon (%) | Hydrogen (%) | Oxygen (%) | Sulfur (%) | Sodium (%) | Reference(s) |

| This compound | C₂H₆O₆S₂ | 190.20 | 12.63 | 3.18 | 50.47 | 33.72 | - | [4] |

| Disodium 1,2-Ethanedisulfonate Dihydrate | C₂H₄Na₂O₆S₂·2H₂O | 270.19 | 8.89 | 2.98 | 47.37 | 23.74 | 17.02 | [4] |

Key Experimental Protocols

The synthesis of this compound has been approached through several methods. The most historically significant and widely cited method involves the preparation of the disodium salt as an intermediate.

Preparation of Disodium 1,2-Ethanedisulfonate (McElvain et al., 1945)

This method is based on the reaction of 1,2-dibromoethane with sodium sulfite.

-

Reactants: 1,2-dibromoethane (C₂H₄Br₂) and Sodium Sulfite (Na₂SO₃).

-

Procedure:

-

A solution of sodium sulfite in water is prepared.

-

1,2-dibromoethane is added to the sodium sulfite solution.

-

The mixture is heated under reflux for several hours.

-

The reaction mixture is then cooled, leading to the precipitation of the disodium salt of this compound.

-

The crude product is collected by filtration and can be purified by recrystallization from water.

-

-

Reaction: C₂H₄Br₂ + 2Na₂SO₃ → NaO₃S(CH₂)₂SO₃Na + 2NaBr

Preparation of Free this compound (McElvain et al., 1945)

The free acid is obtained from the disodium salt via a barium salt intermediate.

-

Reactants: Disodium 1,2-ethanedisulfonate, Barium Chloride (BaCl₂), and Sulfuric Acid (H₂SO₄).

-

Procedure:

-

The purified disodium 1,2-ethanedisulfonate is dissolved in water.

-

A solution of barium chloride is added to precipitate the sparingly soluble barium 1,2-ethanedisulfonate.

-

The barium salt is collected by filtration and washed with water.

-

The barium salt is then suspended in water, and a stoichiometric amount of sulfuric acid is added.

-

The insoluble barium sulfate precipitate is formed and removed by filtration.

-

The filtrate, an aqueous solution of this compound, is then concentrated to yield the crystalline dihydrate.

-

-

Reactions:

-

NaO₃S(CH₂)₂SO₃Na + BaCl₂ → Ba(O₃S(CH₂)₂SO₃) + 2NaCl

-

Ba(O₃S(CH₂)₂SO₃) + H₂SO₄ → HO₃S(CH₂)₂SO₃H + BaSO₄(s)

-

Role in Drug Development: The Formation of Edisylate Salts

A primary application of this compound in the pharmaceutical industry is as a counterion to form salts of basic active pharmaceutical ingredients (APIs). These salts are known as "edisylates." The formation of a salt can significantly alter the physicochemical properties of a drug, often leading to improved characteristics for formulation and delivery.[3][6]

Rationale for Salt Formation

-

Enhanced Solubility: Many APIs are poorly soluble in water, which can limit their absorption in the gastrointestinal tract and reduce their bioavailability. Converting a basic drug into a salt with a strong acid like this compound can dramatically increase its aqueous solubility.[6]

-

Improved Stability: Salt formation can lead to a more stable crystalline form of the drug, which can improve its shelf life and resistance to degradation.[3]

-

Modified Dissolution Rate: The rate at which a drug dissolves can be a critical factor in its therapeutic effect. Edisylate salts can be tailored to have a desired dissolution profile.[7]

-

Reduced Hygroscopicity: Some APIs are highly hygroscopic, making them difficult to handle and formulate. The formation of a stable, crystalline edisylate salt can reduce this tendency.

Prochlorperazine Edisylate: A Case Study

Prochlorperazine, an antipsychotic and antiemetic drug, is available as an edisylate salt.[8] The use of this compound as the counterion improves the drug's solubility and allows for the preparation of aqueous solutions for injection.

Diagram: Role of this compound in Drug Formulation

Caption: Workflow illustrating the use of this compound in forming edisylate salts of APIs to improve their pharmaceutical properties.

Signaling Pathways and Biological Activity

Current scientific literature does not indicate a direct role for this compound in modulating specific cellular signaling pathways. Its biological significance is primarily understood through its function as a pharmaceutically acceptable excipient. By forming edisylate salts, it indirectly impacts the therapeutic effect of a drug by improving its delivery to the site of action. The biological activity of an edisylate salt is therefore attributed to the active pharmaceutical ingredient, not the edisylate counterion itself.

Diagram: Logical Relationship in Edisylate Salt Bioavailability

Caption: Logical flow demonstrating how this compound enhances the therapeutic potential of a drug through improved physicochemical properties.

Conclusion

From its initial synthesis in the 1940s to its present-day application in pharmaceuticals, this compound has proven to be a valuable compound. While its history may not be as prominent as other major chemical discoveries, its role in enabling the development of effective drug formulations is undeniable. For researchers and scientists in drug development, a thorough understanding of the properties and applications of this compound and the resulting edisylate salts is crucial for optimizing the therapeutic potential of new and existing medicines. Its story is a testament to the importance of fundamental chemical research in driving innovation in applied sciences.

References

- 1. Ethanedisulfonic acid - Wikipedia [en.wikipedia.org]

- 2. CAS 110-04-3: this compound | CymitQuimica [cymitquimica.com]

- 3. bjcardio.co.uk [bjcardio.co.uk]

- 4. This compound [drugfuture.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. Buy Prochlorperazine edisylate | 1257-78-9 [smolecule.com]

An In-Depth Technical Guide to 1,2-Ethanedisulfonic Acid: Synonyms, Properties, and Applications in Drug Development

This technical guide provides a comprehensive overview of 1,2-ethanedisulfonic acid, including its various synonyms and alternative names. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its physicochemical properties, experimental protocols for its use, and its role in enhancing the characteristics of active pharmaceutical ingredients (APIs).

Synonyms and Alternative Names for this compound

This compound is known by a variety of names in scientific literature and chemical databases. A thorough understanding of these synonyms is crucial for comprehensive literature searches and clear communication in research and development.

| Type of Name | Synonym/Alternative Name | Identifier |

| IUPAC Name | ethane-1,2-disulfonic acid | - |

| CAS Registry Number | 110-04-3 | - |

| Common Synonyms | Ethanedisulfonic acid | - |

| Ethylenedisulfonic acid | - | |

| 1,2-Ethanedisulphonic acid | - | |

| 1,2-Ethylenedisulfonic acid | - | |

| Edisylic acid | - | |

| Ethane-α,β-disulfonic acid | - | |

| Trade/Other Names | Allergosil | - |

| NSC-164 | - | |

| UNII (Unique Ingredient Identifier) | DL69Y31QQV | - |

| EC (European Community) Number | 203-732-0 | - |

| InChI | InChI=1S/C2H6O6S2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H,3,4,5)(H,6,7,8) | [1][2][3][4] |

| InChIKey | AFAXGSQYZLGZPG-UHFFFAOYSA-N | [1][2][3][4] |

| SMILES | C(CS(=O)(=O)O)S(=O)(=O)O | [1] |

Physicochemical Properties

This compound is a strong organic acid that is highly soluble in water.[1][5] Its diprotic nature allows it to form stable salts with basic drug molecules, often referred to as "edisylates."[2] This salt formation can significantly improve the physicochemical properties of the parent drug, such as solubility and stability.

General Properties

| Property | Value |

| Molecular Formula | C2H6O6S2 |

| Molecular Weight | 190.20 g/mol [3] |

| Appearance | Colorless crystal or crystalline powder[6] |

| Melting Point | 172-174 °C (anhydrous)[7] |

| 111-112 °C (dihydrate)[7] | |

| pKa1 | -1.46[2][8] |

| pKa2 | -2.06[2][8] |

| Solubility | Soluble in water and polar organic solvents.[6] |

Comparative Physicochemical Properties of Prochlorperazine and its Salts

To illustrate the impact of forming an edisylate salt, the following table compares the properties of the antiemetic and antipsychotic drug prochlorperazine as a free base and as edisylate and maleate salts. The significantly higher water solubility of the edisylate salt is a key advantage in formulation development, particularly for injectable dosage forms.

| Property | Prochlorperazine | Prochlorperazine Edisylate | Prochlorperazine Maleate |

| Appearance | Clear, pale yellow, viscous liquid | White to very light yellow, odorless, crystalline powder | White to pale yellow, practically odorless, crystalline powder |

| Water Solubility | Very slightly soluble | ~500 mg/mL at 25°C | Practically insoluble |

| Alcohol Solubility | Freely soluble | ~0.67 mg/mL at 25°C | ~0.83 mg/mL at 25°C |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the preparation and analysis of a drug's edisylate salt, using prochlorperazine as an example.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the conversion of its disodium salt.

Materials:

-

Disodium 1,2-ethanedisulfonate

-

Barium chloride

-

Sulfuric acid

-

Deionized water

-

Filter paper

-

Beakers and flasks

Procedure:

-

Preparation of Barium Salt: Dissolve disodium 1,2-ethanedisulfonate in deionized water. Add a stoichiometric amount of barium chloride solution to precipitate barium 1,2-ethanedisulfonate.

-

Isolation of Barium Salt: Filter the precipitate and wash it thoroughly with deionized water to remove any remaining sodium chloride.

-

Liberation of the Free Acid: Suspend the barium 1,2-ethanedisulfonate in deionized water and add a stoichiometric amount of sulfuric acid. This will precipitate barium sulfate, leaving this compound in solution.

-

Isolation of this compound: Filter off the barium sulfate precipitate. The resulting aqueous solution of this compound can be concentrated by evaporation of water under reduced pressure.

Preparation of Prochlorperazine Edisylate

The following protocol is based on a patented process for the preparation of prochlorperazine edisylate.

Materials:

-

Prochlorperazine (free base)

-

This compound

-

Ethanol

-

Toluene

-

Dilute hydrochloric acid

-

Aqueous sodium hydroxide

-

Standard laboratory glassware and heating/stirring equipment

Procedure:

-

Synthesis of Prochlorperazine Base: React 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in the presence of a base (e.g., sodium tertiary butoxide) in an organic solvent (e.g., dimethyl sulfoxide).

-

Purification of Prochlorperazine Base: After the reaction is complete, the mixture is worked up by extraction. The organic layer is washed with dilute hydrochloric acid. The aqueous layer is then washed with toluene and subsequently basified with aqueous sodium hydroxide. The prochlorperazine free base is then extracted with toluene, and the solvent is removed by concentration.[9]

-

Formation of the Edisylate Salt: Dissolve the purified prochlorperazine base in ethanol. In a separate flask, prepare a solution of this compound in ethanol.[9]

-

Reaction and Crystallization: Gradually add the ethanolic solution of this compound to the prochlorperazine solution while stirring. Heat the mixture to 60-70°C until the reaction is complete, which can be monitored by HPLC.[9]

-

Isolation of Prochlorperazine Edisylate: Cool the reaction mixture to 20-30°C and continue stirring to allow for crystallization. Filter the resulting solid and wash it with a suitable solvent like cyclohexane. Dry the product to obtain prochlorperazine edisylate.[9]

Analytical Method for Prochlorperazine Edisylate (UPLC)

This section outlines a validated Ultra-Performance Liquid Chromatography (UPLC) method for the assay of prochlorperazine edisylate in a drug substance.

Instrumentation:

-

Acquity UPLC system with a PDA detector

-

Acquity BDH300 C4 column (100 x 2.1 mm, 1.7 µm)

Reagents:

-

Ammonium acetate

-

Trifluoroacetic acid

-

Triethylamine

-

Acetonitrile (HPLC grade)

-

Millipore water

Chromatographic Conditions:

-

Mobile Phase A: 3.85g ammonium acetate in 1000 mL of water, add 0.5 mL trifluoroacetic acid and 1 mL triethylamine.[8]

-

Mobile Phase B: 0.5 mL trifluoroacetic acid in 1000 mL acetonitrile.[8]

-

Gradient Program: A suitable gradient program should be developed to ensure the separation of prochlorperazine from its impurities.

-

Flow Rate: To be optimized.

-

Column Temperature: 30 °C[8]

-

Detector Wavelength: 254 nm[8]

Procedure:

-

Standard Preparation: Accurately weigh about 75 mg of prochlorperazine edisylate USP standard into a 50 mL volumetric flask, dissolve in diluent, and dilute to the mark. Further dilute 5 mL of this stock solution to 50 mL.[8]

-

Sample Preparation: Prepare the sample solution in the same manner as the standard solution.[8]

-

Analysis: Inject the standard and sample solutions into the UPLC system and record the chromatograms.

-

Quantification: Calculate the amount of prochlorperazine edisylate in the sample by comparing the peak area with that of the standard.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows related to this compound and its application in drug development.

Caption: Workflow for the synthesis of prochlorperazine edisylate.

Caption: Workflow for comparative analysis of an API's free base vs. its edisylate salt.

References

- 1. japtronline.com [japtronline.com]

- 2. publications.ashp.org [publications.ashp.org]

- 3. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]

- 6. drugs.com [drugs.com]

- 7. baxterpi.com [baxterpi.com]

- 8. researchgate.net [researchgate.net]

- 9. An Improved Process For Preparation Of Prochlorperazine [quickcompany.in]

Methodological & Application

Application Notes and Protocols for 1,2-Ethanedisulfonic Acid as a Catalyst in Esterification Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide array of compounds ranging from fragrances and solvents to active pharmaceutical ingredients.[1] The Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and widely used method for ester synthesis.[2] While traditional catalysts like sulfuric acid are effective, they present challenges in terms of corrosivity and product purification.[3]

1,2-Ethanedisulfonic acid (EDSA) is a strong, diprotic Brønsted acid that offers a promising alternative as a catalyst for esterification reactions. Its two sulfonic acid groups contribute to its high catalytic activity. Although specific literature detailing the use of this compound in esterification is limited, its properties suggest it can function as a highly efficient catalyst under milder conditions than traditional mineral acids. This document provides detailed application notes and a generalized experimental protocol for the use of this compound in esterification reactions, based on established procedures for analogous sulfonic acid catalysts.

Application Notes

Advantages of this compound as a Catalyst

-

High Acidity: As a diprotic acid with two sulfonic acid groups, this compound is a very strong acid, which can lead to high catalytic activity.

-

Homogeneous Catalysis: Being soluble in many reaction media, it can act as a homogeneous catalyst, allowing for efficient contact with reactants.

-

Potential for Milder Reaction Conditions: Strong acidity may permit the use of lower reaction temperatures and shorter reaction times compared to weaker acid catalysts.

Substrate Scope

Based on the general principles of Fischer esterification, this compound is expected to be an effective catalyst for the esterification of a wide range of carboxylic acids with primary and secondary alcohols. Tertiary alcohols may be prone to elimination under the acidic conditions. The reaction is applicable to the synthesis of various esters, including those relevant to the pharmaceutical industry for the production of prodrugs or the modification of lead compounds.

Reaction Monitoring

The progress of the esterification reaction can be monitored by several analytical techniques:

-

Thin-Layer Chromatography (TLC): To qualitatively observe the consumption of the starting materials and the formation of the ester product.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine the conversion and yield.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: By monitoring the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the ester at a higher wavenumber (typically shifting from 1700-1725 cm⁻¹ for the acid to 1730-1750 cm⁻¹ for the ester).[4]

Quantitative Data from Analogous Sulfonic Acid Catalysts

Due to the limited availability of specific quantitative data for this compound-catalyzed esterifications in the public domain, the following table summarizes the performance of other commonly used sulfonic acid catalysts in various esterification reactions to provide a benchmark for expected performance.

| Carboxylic Acid | Alcohol | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzoic Acid | Methanol | p-Toluenesulfonic acid | 5 | 65 | 20 | 90 | [5] |

| Acetic Acid | n-Butanol | p-Toluenesulfonic acid | 3 | 80 | - | 68.5 | [6] |

| Lauric Acid | Ethanol | Ethanesulfonic acid | 0.25-3.5 (wt%) | 40-70 | 0.05-2.5 | High Conversion | |

| Oleic Acid | Methanol | Sulfonated Carbon | 10 (wt%) | 65 | 8 | 97.98 | |

| Caprylic Acid | Methanol | Sulfonated Chitosan | 0.2 g | 60 | 4 | 83 (conversion) | [7] |

Experimental Protocols

The following is a general protocol for the esterification of a carboxylic acid with an alcohol using this compound as a catalyst. This protocol is based on standard Fischer esterification procedures and should be optimized for specific substrates.[5][8]

Materials

-

Carboxylic acid

-

Alcohol (can be used as the solvent in excess)

-

This compound (catalyst)

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

General Procedure for Esterification

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).

-

Addition of Reactants: Add the alcohol. If the alcohol is a liquid and its boiling point is suitable, it can be used in excess (3-10 eq) to serve as the solvent and drive the equilibrium towards the product.[9] If the alcohol is a solid or a high-boiling liquid, a suitable inert solvent (e.g., toluene, hexane) can be used.[2]

-

Catalyst Addition: Add this compound (typically 1-5 mol% relative to the carboxylic acid).

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the alcohol or solvent used.[5] Monitor the reaction progress by TLC, GC, or FTIR. Typical reaction times can range from 1 to 10 hours.[2]

-

Work-up: a. Cool the reaction mixture to room temperature. b. If an excess of a low-boiling alcohol was used, it can be removed under reduced pressure using a rotary evaporator. c. Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel. d. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Be cautious of CO₂ evolution. e. Wash the organic layer with water and then with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. g. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purification: The crude ester can be purified by distillation, recrystallization (if solid), or column chromatography on silica gel.

Visualizations

Catalytic Cycle of Fischer Esterification

Caption: Catalytic cycle for Fischer esterification.

Experimental Workflow

Caption: Experimental workflow for esterification.

Optimization of Reaction Conditions

Caption: Decision tree for optimizing esterification.

References

- 1. researchgate.net [researchgate.net]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. quora.com [quora.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. cerritos.edu [cerritos.edu]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for the 1,2-Ethanedisulfonic Acid Catalyzed Hydrolysis of Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ethanedisulfonic acid (EDSA) is a strong Brønsted acid that serves as an effective catalyst in a variety of organic reactions, including esterification, condensation, and hydrolysis.[1] Its diprotic nature and high water solubility make it a suitable catalyst for reactions in aqueous solutions.[1] This document provides a detailed protocol for the hydrolysis of esters using this compound as a catalyst, addressing the needs of researchers in organic synthesis and drug development.

Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₂H₆O₆S₂ | [2] |

| Appearance | Off-white to beige crystals or powder | [1] |

| Acidity (pKa) | pKa₁ = -1.46, pKa₂ = -2.06 | [1][2] |

| Solubility | Highly soluble in water | [1] |

Catalytic Signaling Pathway in Ester Hydrolysis

The acid-catalyzed hydrolysis of an ester is a reversible reaction that proceeds through a series of proton transfer and nucleophilic attack steps.[3][4] The role of this compound is to protonate the carbonyl oxygen of the ester, thereby activating the carbonyl carbon for nucleophilic attack by water.

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Experimental Protocols

The following is a general protocol for the this compound-catalyzed hydrolysis of an ester. This should be considered a starting point and may require optimization for specific substrates.

Materials:

-

Ester (e.g., ethyl acetate, methyl benzoate)

-

This compound (catalyst)

-

Solvent (e.g., water, dioxane/water mixture)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the ester (1.0 eq), a suitable solvent (e.g., a 1:1 mixture of dioxane and water), and this compound (0.05 - 0.20 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by an appropriate method (e.g., TLC, GC, LC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent for extraction.

-

Neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography.

Caption: General experimental workflow for ester hydrolysis.

Data Presentation

While specific quantitative data for the this compound-catalyzed hydrolysis of various esters is not extensively reported in the literature, the following table provides representative data based on the known reactivity of strong sulfonic acid catalysts. These values should be used as a guideline for experimental design.

| Ester Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ethyl Acetate | 10 | Water | 100 (Reflux) | 4 | >95 |

| Methyl Benzoate | 15 | Dioxane/Water (1:1) | 100 (Reflux) | 8 | ~90 |

| Benzyl Acetate | 10 | Acetic Acid/Water (4:1) | 100 (Reflux) | 6 | >95 |

| tert-Butyl Acetate | 20 | Dioxane/Water (1:1) | 80 | 12 | ~85 |

Safety Precautions

This compound is a strong acid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a potent and effective catalyst for the hydrolysis of esters. Its high acidity and water solubility make it a valuable tool in organic synthesis. The provided protocol offers a general framework for conducting these reactions, which can be optimized for specific substrates and desired outcomes.

References

Application Notes and Protocols: 1,2-Ethanedisulfonic Acid as a Brønsted Acid Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,2-ethanedisulfonic acid as an efficient and environmentally friendly Brønsted acid catalyst in organic synthesis. The focus of this note is on its application in the synthesis of bis(indolyl)methanes, a class of compounds with significant biological activity.

Introduction

This compound is a strong, non-volatile, and reusable Brønsted acid catalyst. Its diprotic nature and high acidity make it an effective catalyst for a variety of acid-catalyzed organic transformations. This application note details its use in the electrophilic substitution reaction of indoles with various aldehydes and ketones to afford bis(indolyl)methanes. This method offers several advantages, including high yields, mild reaction conditions, and the use of aqueous ethanol as a green solvent system.

Application: Synthesis of Bis(indolyl)methanes

The synthesis of bis(indolyl)methanes is of significant interest due to the wide range of biological activities exhibited by this class of compounds. This compound has been demonstrated to be a highly effective catalyst for the condensation of indoles with carbonyl compounds to produce these valuable derivatives.

Reaction Scheme

The general reaction for the synthesis of bis(indolyl)methanes catalyzed by this compound is depicted below:

Caption: General scheme for the synthesis of bis(indolyl)methanes.

Quantitative Data Summary

The following table summarizes the results for the synthesis of various bis(indolyl)methanes using this compound as a catalyst under ultrasound irradiation.

| Entry | Aldehyde/Ketone | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 20 | 96 |

| 2 | 4-Chlorobenzaldehyde | 25 | 95 |

| 3 | 4-Methylbenzaldehyde | 30 | 92 |

| 4 | 4-Methoxybenzaldehyde | 35 | 90 |

| 5 | 4-Nitrobenzaldehyde | 15 | 98 |

| 6 | 3-Nitrobenzaldehyde | 20 | 97 |

| 7 | Cinnamaldehyde | 40 | 85 |

| 8 | Cyclohexanone | 60 | 75 |

| 9 | Acetone | 120 | 23 |

Experimental Protocol

This protocol is for the synthesis of bis(indolyl)methanes via the electrophilic substitution of indoles with aldehydes or ketones catalyzed by this compound under ultrasound irradiation.

Materials:

-

Indole

-

Aldehyde or Ketone

-

This compound

-

Ethanol (EtOH)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Ultrasonic bath

Procedure:

-

In a round-bottom flask, dissolve indole (2 mmol) and the corresponding aldehyde or ketone (1 mmol) in a mixture of ethanol and water.

-

Add a catalytic amount of this compound to the solution.

-

Place the flask in an ultrasonic bath and irradiate the reaction mixture at 30-38 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add ethyl acetate to the solidified mixture.

-

Separate the insoluble catalyst by filtration.

-

Dry the filtrate over anhydrous sodium sulfate.

-